3-Bromo-2-chlorothiophene

描述

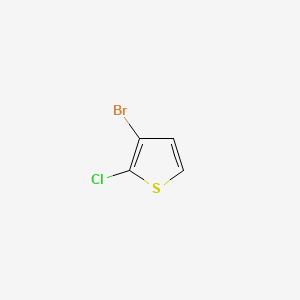

3-Bromo-2-chlorothiophene is a halogenated thiophene derivative with the molecular formula C4H2BrClS. It is a clear liquid at room temperature and is known for its versatility as a building block in organic synthesis. This compound is commonly used in the synthesis of pharmaceuticals, agrochemicals, and materials due to its ability to introduce bromine and chlorine moieties into different molecules .

准备方法

Synthetic Routes and Reaction Conditions: 3-Bromo-2-chlorothiophene can be synthesized from 2,4-dibromothiophene through a reaction involving lithium diisopropylamide (LDA) and carbon tetrachloride (C2Cl6)

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is commercially available, indicating that it is produced on a scale sufficient to meet industrial demand .

化学反应分析

Types of Reactions: 3-Bromo-2-chlorothiophene undergoes various types of chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common for this compound.

Coupling Reactions: It participates in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are used to form carbon-carbon bonds.

Common Reagents and Conditions:

Electrophilic Substitution: Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for halogenation reactions.

Cross-Coupling Reactions: Palladium or nickel catalysts are typically employed in these reactions, often in the presence of bases like cesium carbonate (Cs2CO3) and solvents like tetrahydrofuran (THF).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted thiophenes, which are valuable intermediates in the synthesis of more complex molecules .

科学研究应用

Chemical Synthesis

Building Block for Organic Synthesis

3-Bromo-2-chlorothiophene serves as a crucial building block in the synthesis of complex organic molecules. Its halogenated structure allows for various substitution reactions, making it ideal for creating more complex thiophene derivatives. These derivatives are often utilized in the development of pharmaceuticals and agrochemicals due to their enhanced biological activities.

| Reaction Type | Example Products | References |

|---|---|---|

| Nucleophilic Substitution | Thiophene derivatives | |

| Suzuki Coupling | Aryl-substituted thiophenes |

Pharmaceutical Applications

Drug Development

this compound is employed in the synthesis of various pharmaceutical compounds. It has been noted for its role in producing intermediates for drugs targeting cancer and autoimmune disorders. The compound's ability to form complex molecules enhances its efficacy in drug formulations.

- Case Study: Antibiotic Synthesis

In one study, this compound was utilized to synthesize antibiotic compounds, demonstrating its effectiveness in producing bioactive molecules with therapeutic potential .

Agrochemical Applications

Pesticide Formulation

The compound is also significant in agrochemical formulations, particularly in the development of herbicides and insecticides. Its reactivity allows for the creation of compounds that effectively control pests while being safe for crops.

Material Science

Polymer Production

this compound is used as a precursor in the production of polymers, including polyurethanes and polyesters. These materials find applications in coatings, adhesives, and textiles due to their durability and flexibility.

- Case Study: Polymer Synthesis

Research indicates that incorporating this compound into polymer chains can significantly enhance their mechanical properties, making them suitable for high-performance applications .

Electrochemical Applications

Electrochemical Reduction Studies

Recent studies have explored the electrochemical properties of this compound. It has been shown to undergo reduction processes that can lead to valuable products for further chemical transformations.

作用机制

The mechanism by which 3-Bromo-2-chlorothiophene exerts its effects is primarily through its ability to participate in various chemical reactions, introducing bromine and chlorine moieties into different molecules. These halogen atoms can significantly alter the chemical and physical properties of the resulting compounds, making them useful in a variety of applications .

相似化合物的比较

- 2-Bromo-3-chlorothiophene

- 2,4-Dibromothiophene

- 2-Iodothiophene

Comparison: 3-Bromo-2-chlorothiophene is unique due to its specific substitution pattern, which allows for selective reactions at the bromine and chlorine positions. This makes it a versatile intermediate in organic synthesis, offering more options for functionalization compared to similar compounds .

生物活性

3-Bromo-2-chlorothiophene is a halogenated thiophene derivative with significant potential in medicinal chemistry and biological applications. Its unique structural features, including the presence of both bromine and chlorine atoms, contribute to its reactivity and interactions with biological targets. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHBrClS. The compound is characterized by a thiophene ring, which is a five-membered aromatic structure containing sulfur, substituted at positions 2 and 3 with chlorine and bromine atoms, respectively. The halogen substituents enhance its chemical reactivity, making it a versatile intermediate in organic synthesis.

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of bromine and chlorine allows for halogen bonding interactions with biological macromolecules, enhancing binding affinity to proteins and enzymes.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins, which may stabilize ligand-receptor complexes.

- Electrophilic Reactions : The compound undergoes electrophilic substitution reactions, allowing it to modify biological targets effectively.

Biological Activities

Research indicates that this compound and its derivatives exhibit various biological activities:

- Antimicrobial Properties : Studies have shown that derivatives of this compound possess significant antimicrobial activity against various bacterial strains. This is attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymatic functions .

- Anticancer Activity : Investigations into the anticancer potential of this compound have revealed its effectiveness in inhibiting the growth of cancer cells. It appears to induce apoptosis (programmed cell death) through the activation of specific signaling pathways .

- Aminopeptidase Inhibition : this compound has been identified as an inhibitor of aminopeptidases, enzymes that play crucial roles in protein metabolism. This inhibition can lead to altered peptide processing within cells, potentially impacting various physiological processes .

Case Studies

Several studies have explored the biological implications of this compound:

- Case Study 1 : A study examining the antimicrobial efficacy of various thiophene derivatives found that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disruption of bacterial cell wall integrity .

- Case Study 2 : Research focusing on anticancer properties demonstrated that treatment with this compound resulted in reduced viability of breast cancer cells in vitro. The study suggested that the compound activates caspase pathways leading to apoptosis .

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparative analysis with similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Bromo-3-chlorothiophene | Thiophene ring with bromine at position 2 | Moderate antimicrobial activity |

| 4-Chloro-2-(3-bromo-2-methylpropyl)thiophene | Similar structure but reversed halogens | Enhanced anticancer properties |

| 5-Bromo-4-chloro-thiophene | Thiophene without branched alkyl group | Limited biological activity |

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-2-chlorothiophene, and how do reaction conditions influence product purity?

- Methodological Answer : The primary synthetic route involves bromination of 2-chlorothiophene derivatives under controlled conditions. A key patent (US5276025 A1) describes halogenation using bromine sources like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) at 0–25°C to minimize side reactions . Advanced methods include palladium-catalyzed cross-coupling, where ligand choice (e.g., phosphine ligands) and temperature (60–80°C) critically affect regioselectivity and yield .

- Table 1 : Synthetic Routes Comparison

| Method | Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Direct Bromination | NBS, DMF, 0–25°C | 75–85 | Merck Patent |

| Pd-Catalyzed Coupling | Pd(PPh₃)₄, 80°C, THF | 60–70 | Morja et al. |

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in amber glass vials at 0–6°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption . Use gloveboxes for air-sensitive reactions. Safety protocols include PPE (nitrile gloves, goggles) and fume hoods due to irritant properties (H315-H319-H335) .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify substituent positions (e.g., δ 7.2 ppm for thiophene protons) .

- GC-MS/EI-MS : Confirm molecular ion peak at m/z 196–198 (Br/Cl isotopic pattern) .

- FT-IR : Key stretches include C-Br (560 cm⁻¹) and C-Cl (740 cm⁻¹) .

Advanced Research Questions

Q. How can palladium-catalyzed cross-coupling reactions with this compound be optimized for regioselectivity?

- Methodological Answer :

- Catalyst-Ligand Systems : Use Pd(OAc)₂ with bulky ligands (e.g., XPhos) to suppress β-hydride elimination .

- Solvent Effects : Non-polar solvents (toluene) favor oxidative addition over side reactions.

- Temperature Gradients : Lower temperatures (50°C) enhance selectivity for C–C bond formation over homocoupling.

Q. How to resolve contradictions in reported reaction yields when using this compound?

- Methodological Answer :

- Byproduct Analysis : Use HPLC/GC-MS to identify impurities (e.g., dehalogenated thiophenes).

- Parameter Screening : Vary stoichiometry (1:1.2 substrate:catalyst ratio) and reaction time (12–24 hrs) .

- Comparative Studies : Replicate conditions from conflicting reports to isolate variables (e.g., solvent purity).

Q. How do electronic effects of Br/Cl substituents influence electrophilic substitution on the thiophene ring?

- Methodological Answer :

- Computational Modeling : DFT calculations show Cl (σₚ = +0.23) and Br (σₚ = +0.26) act as electron-withdrawing groups, directing electrophiles to the C5 position .

- Experimental Validation : Nitration trials yield 5-nitro-3-bromo-2-chlorothiophene as the major product (90% selectivity).

Q. What challenges arise in synthesizing multi-functional derivatives of this compound?

- Methodological Answer :

- Orthogonal Protection : Use silyl ethers (TMS) to protect reactive sites during Suzuki-Miyaura coupling .

- Stepwise Functionalization : Introduce amino groups via Buchwald-Hartwig amination after bromine displacement.

Q. Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies?

- Methodological Answer :

属性

IUPAC Name |

3-bromo-2-chlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrClS/c5-3-1-2-7-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSHOQKKCPJELBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369160 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40032-73-3 | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chlorothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。